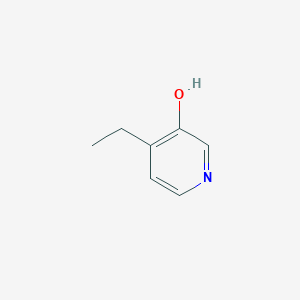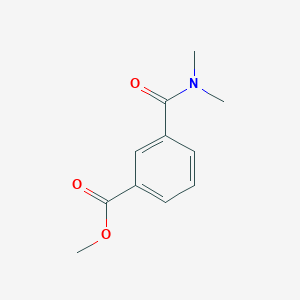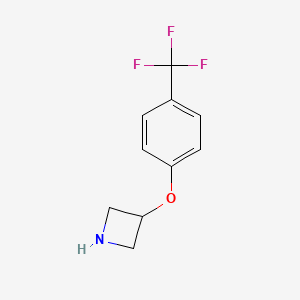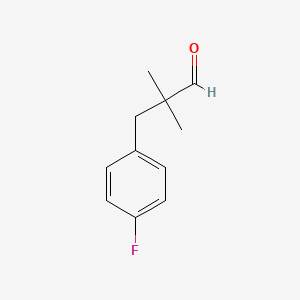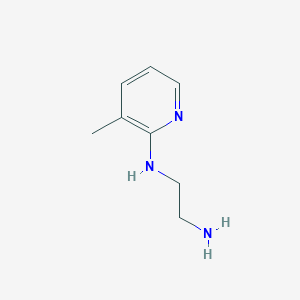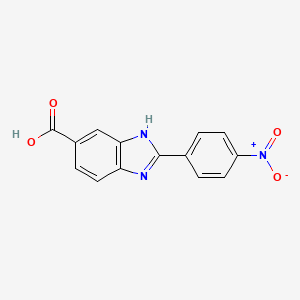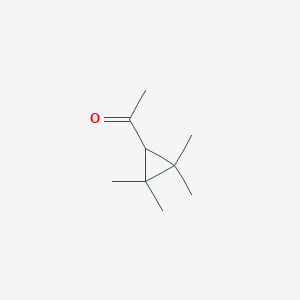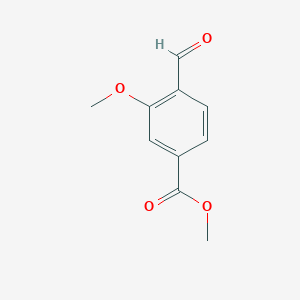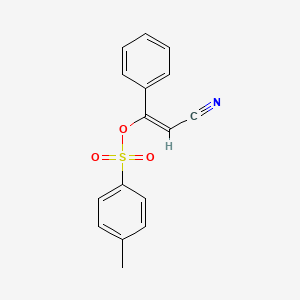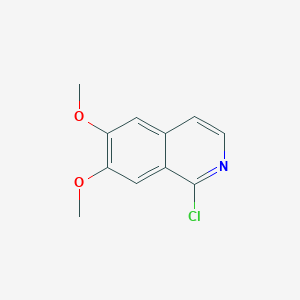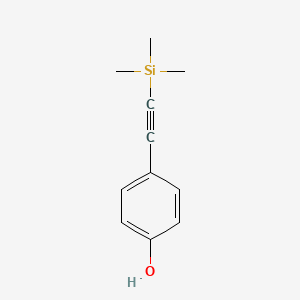
4-((Trimethylsilyl)ethynyl)phenol
Overview
Description
4-((Trimethylsilyl)ethynyl)phenol (4-TEP) is an organosilicon compound with potential applications in organic synthesis, medicinal chemistry, and materials science. It is a member of the trimethylsilyl (TMS) ether family, which consists of compounds that have a TMS group attached to an oxygen atom in an ether linkage. 4-TEP is a colorless liquid with a boiling point of 104°C and a melting point of -50°C. It is insoluble in water but soluble in organic solvents.
Scientific Research Applications
Catalytic Applications
Trimethylsilyl trifluoromethanesulfonate, closely related to 4-((Trimethylsilyl)ethynyl)phenol, is an excellent catalyst for acylation reactions, as seen in the acylation of alcohols and phenols (Procopiou et al., 1998). This indicates the potential use of similar compounds in synthetic chemistry for efficient and clean reactions.
Synthesis of Ortho-Ethynylated Products
This compound can be implicated in the synthesis of ortho-ethynylated products. A study by Kobayashi et al. (2002) demonstrated the ethynylation of phenols at the ortho position with silylated chloroethyne, catalyzed by GaCl3, which suggests that similar compounds could be utilized in similar synthetic processes (Kobayashi et al., 2002).
Analytical Chemistry Applications
In analytical chemistry, phenols, including compounds like this compound, are analyzed by forming their trimethylsilyl ethers. This process is useful in the determination of phenols in various samples, such as in aqueous effluents, as described by Cooper and Wheatstone (1973) (Cooper & Wheatstone, 1973).
Trimethylsilylation in Organic Synthesis
The trimethylsilyl group is frequently used in organic synthesis, including in the preparation of alcohols and phenols. Shirini and Mollarazi (2007) demonstrated the use of ZrCl4 as a catalyst for the conversion of alcohols and phenols to their corresponding trimethylsilyl ethers, indicating the relevance of similar processes in the synthesis and modification of compounds like this compound (Shirini & Mollarazi, 2007).
Liquid Crystal Synthesis
This compound derivatives can be involved in the synthesis of liquid crystals. Srinivasa and Hariprasad (2014) synthesized new rod-shaped substituted benzoates with the 4-(2-trimethylsilyl)ethynyl group, which were evaluated for liquid crystal properties (Srinivasa & Hariprasad, 2014).
Photochemical and Catalytic Rearrangements
The compound is also used in studies of photochemical and acid-catalyzed rearrangements, as seen in the work by Schultz and Antoulinakis (1996), who described the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one and its subsequent photochemical and acid-catalyzed rearrangements (Schultz & Antoulinakis, 1996).
properties
IUPAC Name |
4-(2-trimethylsilylethynyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOHQMFWLBOIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444327 | |
| Record name | 4-((Trimethylsilyl)ethynyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88075-18-7 | |
| Record name | 4-((Trimethylsilyl)ethynyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

